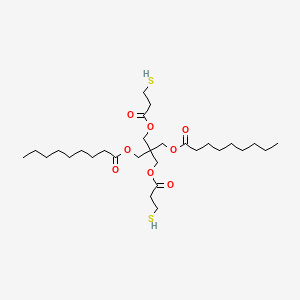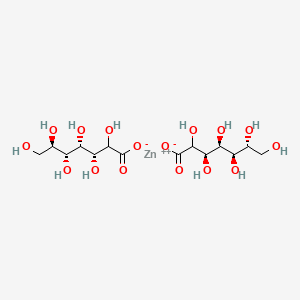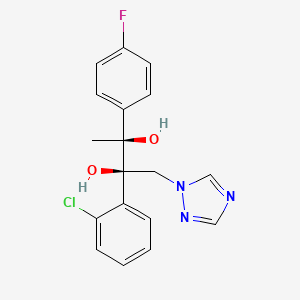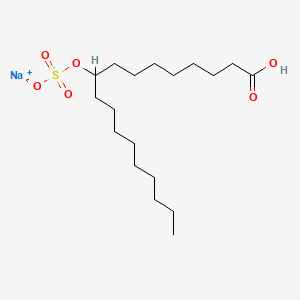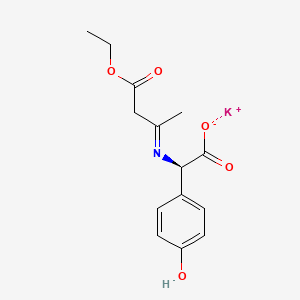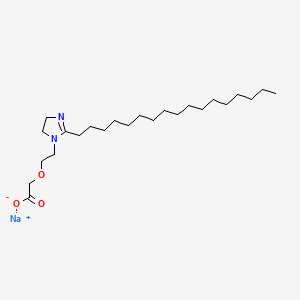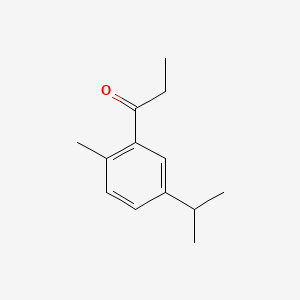
1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is fused with an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with anthracene-9,10-dione under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Phthalimide: Similar in structure but lacks the anthracene moiety.
Anthraquinone: Contains the anthracene core but lacks the isoindole structure.
Naphthalimide: Similar isoindole structure but with a naphthalene moiety instead of anthracene.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- is unique due to the combination of the isoindole and anthracene structures, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
40101-29-9 |
|---|---|
Formule moléculaire |
C22H11NO4 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
2-(9,10-dioxoanthracen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H11NO4/c24-19-12-6-1-2-7-13(12)20(25)18-16(19)10-5-11-17(18)23-21(26)14-8-3-4-9-15(14)22(23)27/h1-11H |
Clé InChI |
KBLFCHZTXMGMCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


